4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is a complex organic compound that features a benzoxazole moiety Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid typically involves the condensation of 2-aminophenol with an appropriate aldehyde to form the benzoxazole core This is followed by further functionalization to introduce the 5-chloro substituent and the phenylamino group
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems, such as nanocatalysts or metal catalysts, to enhance yield and selectivity . The process is optimized to ensure high purity and efficiency, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: These compounds share the benzoxazole core and exhibit similar biological activities.
Chlorobenzoxazoles: Compounds with a chlorine substituent on the benzoxazole ring, similar to the 5-chloro substituent in the target compound.
Uniqueness
4-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-(5-chloro-1,3-benzoxazol-2-yl)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c18-11-3-6-14-13(9-11)20-17(24-14)10-1-4-12(5-2-10)19-15(21)7-8-16(22)23/h1-6,9H,7-8H2,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVPUSRDISDAKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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